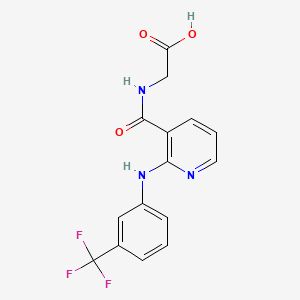

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine

CAS No.: 23869-84-3

Cat. No.: VC3695774

Molecular Formula: C15H12F3N3O3

Molecular Weight: 339.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23869-84-3 |

|---|---|

| Molecular Formula | C15H12F3N3O3 |

| Molecular Weight | 339.27 g/mol |

| IUPAC Name | 2-[[2-[3-(trifluoromethyl)anilino]pyridine-3-carbonyl]amino]acetic acid |

| Standard InChI | InChI=1S/C15H12F3N3O3/c16-15(17,18)9-3-1-4-10(7-9)21-13-11(5-2-6-19-13)14(24)20-8-12(22)23/h1-7H,8H2,(H,19,21)(H,20,24)(H,22,23) |

| Standard InChI Key | VSQYJUFDGJFASD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NCC(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NCC(=O)O)C(F)(F)F |

Introduction

Chemical Identity and Nomenclature

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine is a nitrogen-containing heterocyclic compound with multiple functional groups. The compound is registered with the Chemical Abstracts Service (CAS) under the number 23869-84-3 and is also found in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 245-918-4 . The compound is known by several alternative names, including 2-[[2-[3-(trifluoromethyl)anilino]pyridine-3-carbonyl]amino]acetic acid, N-[2-(α,α,α-trifluoro-m-toluidino)nicotinoyl]glycine, and Glycine, N-[[2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridinyl]carbonyl]- . These synonyms reflect different naming conventions in chemical nomenclature, but all refer to the same molecular entity.

Chemical Identifiers

The chemical identity of this compound can be precisely represented using various standardized chemical identifiers, as presented in the following table:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 23869-84-3 |

| Molecular Formula | C₁₅H₁₂F₃N₃O₃ |

| Molecular Weight | 339.27 g/mol |

| InChI | InChI=1S/C15H12F3N3O3/c16-15(17,18)9-3-1-4-10(7-9)21-13-11(5-2-6-19-13)14(24)20-8-12(22)23/h1-7H,8H2,(H,19,21)(H,20,24)(H,22,23) |

| InChIKey | VSQYJUFDGJFASD-UHFFFAOYSA-N |

| Canonical SMILES | O=C(O)CNC(=O)C1=CC=CN=C1NC2=CC=CC(=C2)C(F)(F)F |

These standardized identifiers are essential for unambiguous identification of the compound in chemical databases and literature .

Physical and Chemical Properties

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine possesses a specific set of physicochemical properties that influence its behavior in various chemical and biological systems. Understanding these properties is crucial for predicting its reactivity, stability, and potential applications.

Basic Physical Properties

The compound exhibits the following fundamental physical properties:

The relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities in the molecule. The predicted pKa value of approximately 3.04 indicates that the compound has acidic properties, primarily due to the carboxylic acid group of the glycine moiety .

Structural Characteristics

Molecular Structure

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine has a complex molecular architecture comprising several key structural components. The compound features a pyridine ring that is connected to a glycine moiety through an amide (carbonyl) linkage. Additionally, the pyridine ring is bonded to a trifluoromethyl-substituted phenyl ring via an amino group. This creates a molecule with multiple functional groups capable of various types of interactions.

The structural components can be broken down as follows:

-

A pyridine ring (heterocyclic aromatic)

-

A 3-(trifluoromethyl)phenyl group

-

An amino linkage connecting the pyridine and phenyl rings

-

A carbonyl group connecting the pyridine to the glycine moiety

-

A glycine residue with a free carboxylic acid group

This structural arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors, as well as both hydrophilic and hydrophobic regions .

Functional Groups and Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior:

-

Carboxylic acid group (from glycine) - capable of acid-base reactions, esterification, and amide formation

-

Secondary amide linkage - provides hydrogen bonding capability and limited susceptibility to hydrolysis

-

Secondary amine (connecting the aromatic rings) - can participate in various substitution reactions

-

Trifluoromethyl group - electron-withdrawing, contributing to the electronic properties of the aromatic system

-

Pyridine nitrogen - weakly basic, can participate in coordination chemistry

These functional groups collectively determine the compound's reactivity profile and potential interactions with biological targets.

Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine.

Structural Analogs

Key related compounds include:

-

2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid - Lacks the glycine moiety but retains the core structure, providing insights into the role of the glycine group

-

N-[3-(Trifluoromethyl)phenylsulfonyl]glycine - Contains both the trifluoromethylphenyl and glycine components but with different connectivity

-

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine - Features a direct phenyl-pyridine bond rather than an amino linkage, with a simplified substitution pattern

-

Butyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate (also known as Ufenamate) - Contains a similar arylamine linkage with different substituents and has documented anti-inflammatory properties

Comparative analysis of these related structures can provide valuable insights into the structure-activity relationships and potential applications of the target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume